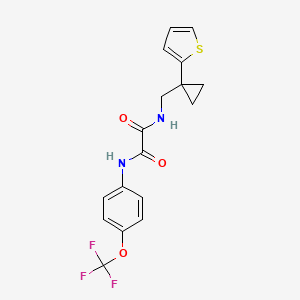

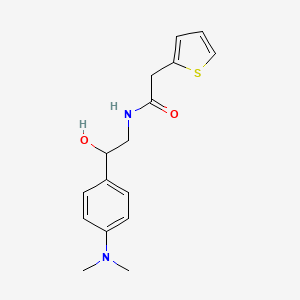

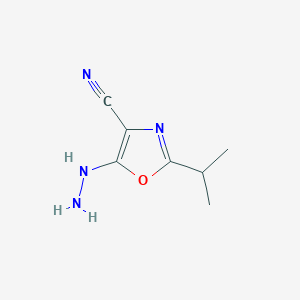

![molecular formula C17H17BrN4O3S B3013631 2-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile CAS No. 2379976-60-8](/img/structure/B3013631.png)

2-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile is a synthetic molecule that likely exhibits biological activity due to the presence of several functional groups known to confer such properties. The molecule contains a bromopyrimidinyl group, which is a common moiety in pharmaceuticals and agrochemicals, a piperidinyl group, which is often found in drugs due to its bioactive properties, and a sulfonylbenzonitrile group, which can contribute to the molecule's reactivity and potential interaction with biological targets .

Synthesis Analysis

The synthesis of related sulfonyl compounds typically involves the treatment of substituted chlorides with amines followed by sulfonation with sulfonyl chlorides in the presence of a base such as triethylamine . A similar approach could be employed for the synthesis of the compound , with the appropriate bromopyrimidinyl and benzonitrile precursors. The use of surfactant-mediated methodologies and one-pot reactions has also been reported for the synthesis of pyrimidine derivatives, which could potentially be adapted for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed using spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . The presence of distinct functional groups like the sulfonyl and pyrimidinyl groups would result in characteristic peaks in these spectra, allowing for the confirmation of the compound's structure.

Chemical Reactions Analysis

Compounds with sulfonyl and pyrimidinyl groups can participate in various chemical reactions. Sulfonyl groups can undergo further reactions such as sulfonation, while pyrimidinyl groups can be involved in nucleophilic substitution reactions due to the presence of a halogen atom like bromine . The reactivity of the nitrile group could also be exploited in reactions such as the addition of nucleophiles or reduction to the corresponding amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. The presence of a bromine atom would increase the molecular weight and could affect the compound's lipophilicity, which is important for its potential biological activity. The sulfonyl group could confer water solubility, while the piperidinyl group could affect the basicity of the molecule . The compound's melting point, solubility, and stability can be characterized through experimental measurements.

Scientific Research Applications

Synthesis and Chemical Characterization

- Compounds bearing structures similar to 2-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile have been synthesized and characterized using various techniques, contributing to the field of medicinal chemistry (Khalid et al., 2016).

Biological Activities

- Such compounds have been evaluated for their antibacterial potentials, showing moderate to significant activity against various bacterial strains, indicating their potential use in developing new antimicrobial agents (Khalid et al., 2016); (Iqbal et al., 2017).

Antioxidant and Enzyme Inhibition Properties

- Certain derivatives have shown notable antioxidant capacity and anticholinesterase activity, suggesting their potential application in treating diseases related to oxidative stress and enzyme dysfunction (Karaman et al., 2016).

Anticancer Potential

- Some derivatives of this compound have been evaluated as anticancer agents, demonstrating low IC50 values, indicating their effectiveness in inhibiting cancer cell growth (Rehman et al., 2018).

Molecular Docking and SAR Analysis

- Studies involving molecular docking and structure-activity relationship (SAR) analysis have been conducted on similar compounds, providing insights into their potential interactions with biological targets (Parveen et al., 2017).

Receptor Binding and Selectivity

- Research on related compounds includes evaluating their binding affinity and selectivity to various receptors, such as beta-adrenergic receptors, which is crucial for drug development (Hu et al., 2001).

Safety And Hazards

Specific safety and hazard information for this compound is not available in the current resources. However, as with all chemicals, it should be handled with care, following appropriate safety protocols.

Future Directions

As a novel compound, 2-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile may have potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. Further research and studies are needed to explore its properties and potential uses.

Please note that this analysis is based on the available information and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult with a chemical expert.

properties

IUPAC Name |

2-[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN4O3S/c18-15-10-20-17(21-11-15)25-12-13-5-7-22(8-6-13)26(23,24)16-4-2-1-3-14(16)9-19/h1-4,10-11,13H,5-8,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJMMDZSYIBOPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COC2=NC=C(C=N2)Br)S(=O)(=O)C3=CC=CC=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

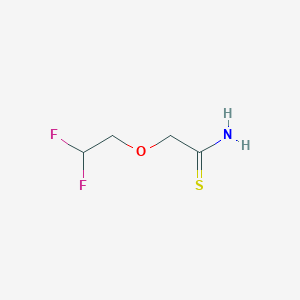

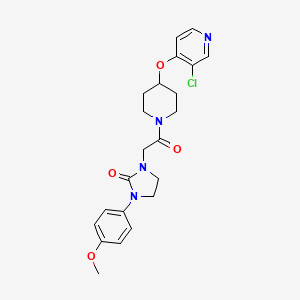

![3-[(Prop-2-yn-1-yl)({[2-(pyridin-2-yl)-1,3-thiazol-4-yl]methyl})amino]-1lambda6-thiolane-1,1-dione](/img/structure/B3013554.png)

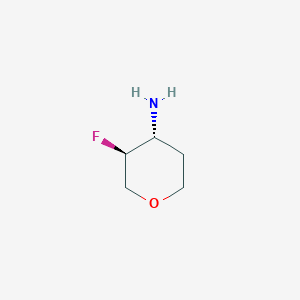

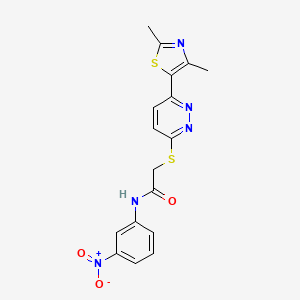

![N-(1-cyanocyclopentyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B3013560.png)

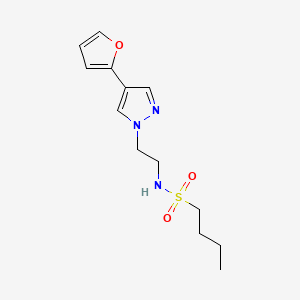

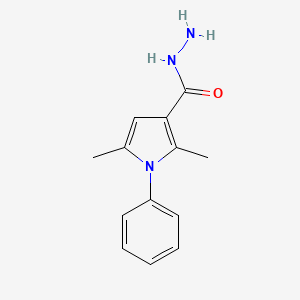

![[1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(1,3-thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone](/img/structure/B3013566.png)

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3013567.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-N-(pyridin-3-ylmethyl)amine trihydrochloride](/img/no-structure.png)